molecular formula C11H10ClN3O2S B3038682 (E)-3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzene-1-carboximidamide CAS No. 885950-42-5

(E)-3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B3038682
CAS No.: 885950-42-5
M. Wt: 283.73 g/mol
InChI Key: OJYHCWWJRPYOBB-UHFFFAOYSA-N
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Description

(E)-3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzene-1-carboximidamide is a complex organic compound with a unique structure that includes a thiazole ring, a chlorinated substituent, and a hydroxybenzene carboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzene-1-carboximidamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-chlorothiazole with a suitable methoxybenzene derivative under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms.

    Substitution: The chlorinated thiazole ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzene-1-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and protein binding due to its specific functional groups that can interact with biological macromolecules.

Medicine

Medically, (E)-3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzene-1-carboximidamide has potential applications as a therapeutic agent. Its structure suggests it could be a candidate for the development of new drugs targeting specific pathways in diseases such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability, making it valuable in the production of advanced electronic components.

Mechanism of Action

The mechanism of action of (E)-3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The thiazole ring and hydroxybenzene moiety can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[(2-bromo-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzene-1-carboximidamide
  • (E)-3-[(2-fluoro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzene-1-carboximidamide
  • (E)-3-[(2-methyl-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzene-1-carboximidamide

Uniqueness

What sets (E)-3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzene-1-carboximidamide apart from similar compounds is its specific chlorine substituent on the thiazole ring. This chlorine atom can significantly influence the compound’s reactivity and binding affinity, making it a unique candidate for various applications in research and industry.

Properties

IUPAC Name

3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c12-11-14-5-9(18-11)6-17-8-3-1-2-7(4-8)10(13)15-16/h1-5,16H,6H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYHCWWJRPYOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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